N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide is a chemical compound with a unique structure that combines a xanthene core with a cyclopentyl group and a hydroxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is first functionalized with a hydroxyethoxy moiety through an etherification reaction.
Coupling with Xanthene Core: The functionalized cyclopentyl intermediate is then coupled with a xanthene derivative using a carboxamide linkage. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique optical properties, making it particularly useful in applications requiring fluorescence. Additionally, the combination of the cyclopentyl and hydroxyethoxy groups provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-13-14-26-22(11-5-6-12-22)15-23-21(25)20-16-7-1-3-9-18(16)27-19-10-4-2-8-17(19)20/h1-4,7-10,20,24H,5-6,11-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENUPSLBVXCORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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